

Spectroscopic data for 2'-Methoxyacetophenone

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)acetophenone

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An In-depth Technical Guide to the Spectroscopic Data of 2'-Methoxyacetophenone

This guide provides a comprehensive overview of the spectroscopic data for 2'-Methoxyacetophenone (CAS: 579-74-8), a key chemical intermediate in various synthetic processes. The data presented herein is essential for researchers, scientists, and drug development professionals for compound identification, purity assessment, and structural elucidation.

Compound Information

Parameter	Value
IUPAC Name	1-(2-methoxyphenyl)ethanone
Synonyms	o-Methoxyacetophenone, 2-Acetylanisole
CAS Number	579-74-8
Molecular Formula	C ₉ H ₁₀ O ₂
Molecular Weight	150.17 g/mol [1][2]
Structure	
Chemical structure of 2'-Methoxyacetophenone	

Spectroscopic Data Summary

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2'-Methoxyacetophenone.

¹H NMR Spectroscopy

Proton NMR data provides detailed information about the hydrogen atom environment in the molecule. The spectrum of 2'-Methoxyacetophenone is characterized by distinct signals for the methoxy, acetyl, and aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.62	Singlet	3H	-COCH ₃
3.91	Singlet	3H	-OCH ₃
6.96-7.01	Quartet	2H	Aromatic H
7.45-7.48	Multiplet	1H	Aromatic H
7.73-7.75	Quartet	1H	Aromatic H
Data obtained in CDCl ₃ at 500 MHz.[3]			

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
31.8	-COCH ₃
55.4	-OCH ₃
111.6	Aromatic CH
120.5	Aromatic CH
128.3	Aromatic C (quaternary)
130.3	Aromatic CH
133.6	Aromatic CH
158.9	Aromatic C-O (quaternary)
199.8	C=O
Data obtained in CDCl ₃ at 125 MHz.[3]	

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data reveals the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Assignment
150	24.21%	[M] ⁺ (Molecular Ion)
135	99.99%	[M-CH ₃] ⁺ (Base Peak)
92	20.69%	[M-CH ₃ -CO-H] ⁺ or [C ₆ H ₄ O] ⁺
77	37.07%	[C ₆ H ₅] ⁺ (Phenyl Cation)
Data obtained via GC-MS with electron ionization.[4]		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Description
~3000-3100	Aromatic C-H Stretch
~2850-2950	Aliphatic C-H Stretch
~1680	C=O (Ketone) Stretch
~1600, ~1480	Aromatic C=C Stretch
~1240	Aryl-O-C Asymmetric Stretch
~1020	Aryl-O-C Symmetric Stretch
Characteristic absorption ranges based on compound structure.	

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques.

NMR Spectroscopy

A sample of 2'-Methoxyacetophenone was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry

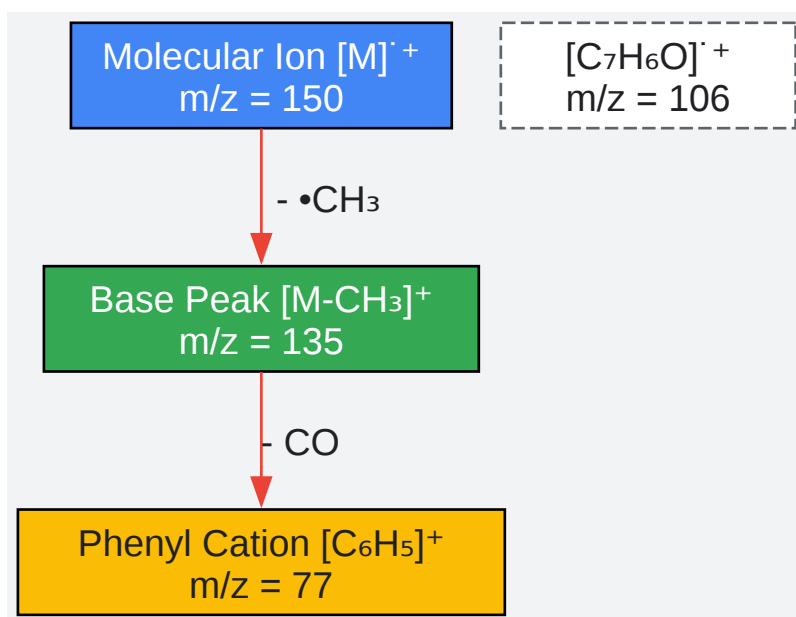
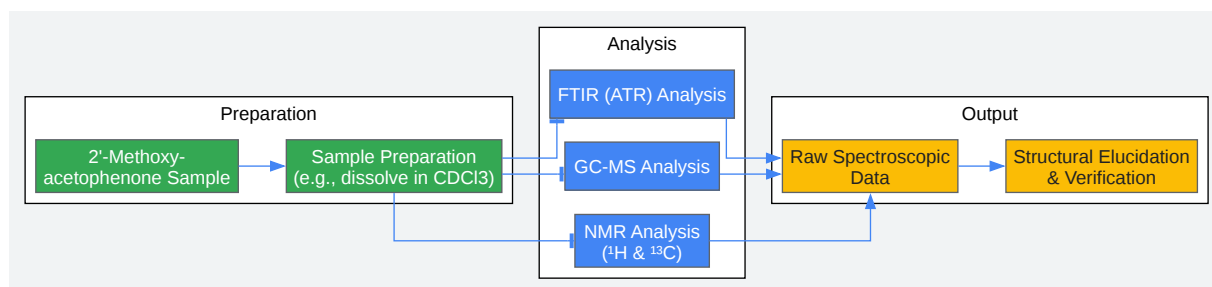
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was subjected to electron ionization (EI) at a standard energy of 70 eV. The resulting fragments were analyzed by a mass detector to generate the mass spectrum.[4]

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Bruker Tensor 27 FT-IR.[4] A small amount of the liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over the standard mid-IR range (4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate the experimental workflow and a key molecular fragmentation pathway.



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